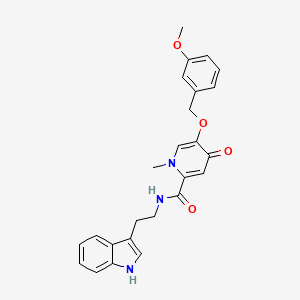
N-(2-(1H-indol-3-yl)ethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-indol-3-yl)ethyl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticholinesterase Activity
A study investigated the synthesis and anticholinesterase activity of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides. These compounds were evaluated for their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Most synthesized compounds showed significant activity toward AChE, with a structure-activity relationship (SAR) study highlighting that a benzyloxy moiety on the coumarin scaffold can enhance anti-AChE activity. The docking study of AChE indicated that the prototype compound effectively occupied the active site, including both the peripheral anionic site (PAS) and catalytic anionic site (CAS) (Ghanei-Nasab et al., 2016).
Metabolism and Disposition Studies
In another research, the metabolic fate and excretion balance of related compounds were studied in rats and dogs. The study focused on understanding the metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors using 19F-NMR spectroscopy. The major metabolite identified in rat urine and bile, as well as in dog urine, was the 5-O-glucuronide (Monteagudo et al., 2007).
Antiallergic Properties
A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides were synthesized in the search for novel antiallergic compounds. Among these, specific amides demonstrated significant antiallergic potency, outperforming known antihistamines in some assays (Menciu et al., 1999).
Cancer Research
Research in the area of cancer treatment also saw the synthesis of related compounds. For instance, a study described the synthesis of a potential positron emission tomography tracer for imaging cancer tyrosine kinase. This work highlights the versatility of such compounds in oncology research (Wang et al., 2005).
Structural Analysis and Synthesis Methods
Structural analysis and synthesis methods of derivatives, including indolysin, were studied, providing insights into their molecular and crystal structures. This research is crucial for understanding the physical and chemical properties of these compounds (Feklicheva et al., 2019).
Antiviral Activity
A study investigated the antiviral activity of related compounds, particularly against influenza A virus, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). The research highlighted that most synthesized compounds did not show notable activity against these viruses, but a few showed micromolar activities against certain strains (Ivashchenko et al., 2014).
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-28-15-24(32-16-17-6-5-7-19(12-17)31-2)23(29)13-22(28)25(30)26-11-10-18-14-27-21-9-4-3-8-20(18)21/h3-9,12-15,27H,10-11,16H2,1-2H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPOTSKVPTWSHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCCC2=CNC3=CC=CC=C32)OCC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
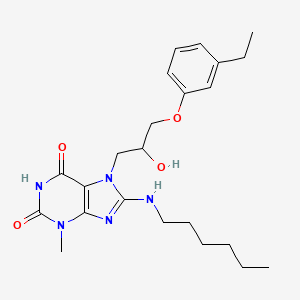
![Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2359604.png)
![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359605.png)
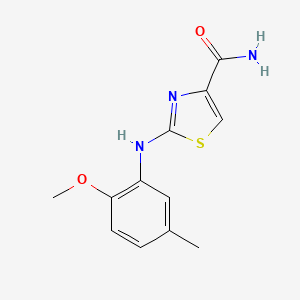
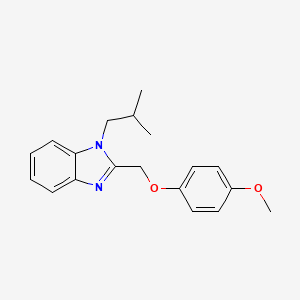
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2359611.png)
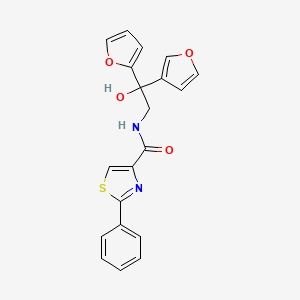
![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2359613.png)
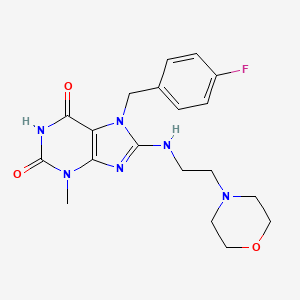
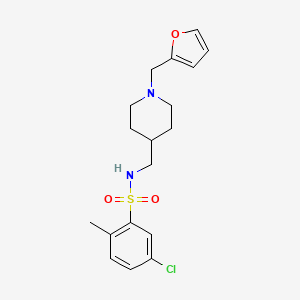
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2359619.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2359620.png)
![3-methyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2359621.png)
![6-isobutyl-3-{[4-(2-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2359622.png)
